N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide
Description
N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide (CAS: 58979-46-7) is a complex acetamide derivative characterized by a unique combination of functional groups:
- Diazenyl (azo) group: Facilitates conjugation and may contribute to chromophoric properties.
- Diethylamino substituent: Enhances solubility in organic solvents and influences electronic properties.
- Acetamide moiety: Common in bioactive molecules, enabling hydrogen bonding interactions.
Properties
Molecular Formula |
C16H18N6O5S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H18N6O5S/c1-4-20(5-2)10-6-11(18-9(3)23)15(12(7-10)19-17)16-13(21(24)25)8-14(28-16)22(26)27/h6-8,17H,4-5H2,1-3H3,(H,18,23) |
InChI Key |
JSVOAOBXCPEPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C(=C1)N=N)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazonium Salt Intermediate
- Starting Material: 5-(diethylamino)-2-aminophenyl acetamide
- Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl) or sulfuric acid (H2SO4)
- Conditions:
- Temperature: 0–5 °C to stabilize the diazonium salt
- Solvent: Aqueous acidic medium
- Procedure:
The amine group on the phenyl ring is diazotized by adding a cold aqueous solution of sodium nitrite to the acidic solution of the amine. The diazonium salt formed is kept at low temperature to prevent decomposition.
Preparation of the Coupling Component: 3,5-Dinitrothiophene Derivative
- Starting Material: Thiophene
- Functionalization: Nitration at the 3- and 5-positions using a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce nitro groups.
- Substitution at 2-position: The 2-position is the coupling site for the diazonium salt.
Azo Coupling Reaction
- Reagents: Diazonium salt of 5-(diethylamino)-2-aminophenyl acetamide and 3,5-dinitrothiophene
- Conditions:
- pH: Slightly alkaline to neutral (pH 6–8) to facilitate coupling
- Temperature: 0–10 °C to maintain stability of diazonium salt and control reaction rate
- Procedure:
The diazonium salt solution is slowly added to the solution of 3,5-dinitrothiophene under stirring. The azo coupling occurs at the 2-position of the thiophene ring, forming the azo bond (-N=N-).
Acetylation (If Not Done Prior)
- Reagents: Acetic anhydride or acetyl chloride, base catalyst such as pyridine
- Conditions: Room temperature to mild heating (25–50 °C)
- Purpose: To convert the amino group on the phenyl ring to an acetamide, improving stability and solubility.
Purification
- Method: Preparative reverse-phase HPLC
- Column: Newcrom R1 or similar C18 column with 3 µm particle size for fast UPLC applications
- Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility)
- Outcome: Isolation of pure this compound suitable for analytical and pharmacokinetic studies.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | Sodium nitrite, HCl or H2SO4 | 0–5 | Acidic | Formation of diazonium salt |
| Nitration of Thiophene | HNO3/H2SO4 nitrating mixture | 0–25 | N/A | Introduces nitro groups at 3,5 positions |
| Azo Coupling | Diazonium salt + 3,5-dinitrothiophene | 0–10 | 6–8 | Formation of azo bond |
| Acetylation | Acetic anhydride or acetyl chloride, pyridine | 25–50 | Neutral | Conversion to acetamide |
| Purification (HPLC) | Reverse-phase column, MeCN/H2O + acid modifier | Ambient | N/A | Isolation of pure compound |
Research and Patent Insights
- Patents related to this compound's synthesis emphasize the azo coupling step as critical and describe variations in the nitration and acetylation steps to optimize yield and purity.
- Analytical methods such as reverse-phase HPLC have been developed for both preparative isolation and impurity profiling, indicating the compound's relevance in dye and pharmacokinetic applications.
- The compound's stability and solubility are enhanced by the acetamide functional group, which also influences its chromatographic behavior.
Chemical Reactions Analysis
Types of Reactions
Disperse Green 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction can yield amines or other reduced forms of the dye .
Scientific Research Applications
Disperse Green 9 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to observe cell structures, track biomolecules, and evaluate cell functions.
Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.
Industry: Applied in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Mechanism of Action
Disperse Green 9 exerts its effects by binding to specific molecular targets within the fibers or biological tissues. The dye molecules penetrate the hydrophobic fibers, such as polyester, and form strong interactions with the polymer chains. This results in a vibrant and long-lasting color. In biological applications, the dye binds to cellular components, allowing researchers to visualize and track various biological processes .
Comparison with Similar Compounds
Key physicochemical properties :
- Molecular formula: C₁₆H₁₈N₆O₅S
- Molecular weight: 406.416 g/mol
- Density: 1.46 g/cm³
- Boiling point: 678.5°C (at 760 mmHg)
- LogP: 6.48 (indicative of high lipophilicity) .
The compound’s structural complexity suggests applications in pharmaceuticals (e.g., kinase inhibitors) or materials science (e.g., dyes or explosives precursors).
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-dinitrothiophene in the target compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity . In contrast, the morpholine and amino groups in analogues from and increase electron density, improving solubility and bioavailability .
Aromatic Systems :
- The dinitrothiophene ring in the target compound contrasts with the pyridyl () and indazole () systems. Thiophene derivatives are less basic than pyridines but more chemically stable under acidic conditions .
Substituent Effects: Chlorine () and trifluoromethyl () substituents enhance halogen bonding and lipophilicity, whereas methoxy () and diethylamino (target compound) groups modulate solubility and steric hindrance .
Biological Activity
N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide, also known by its CAS number 58979-46-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₆O₅S |
| Molecular Weight | 406.416 g/mol |
| Density | 1.46 g/cm³ |
| Boiling Point | 678.5 °C |
| LogP | 6.48 |
These properties suggest that the compound may exhibit significant lipophilicity, which is often correlated with biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, studies have shown that azo compounds can inhibit the growth of various bacterial strains and fungi through mechanisms involving disruption of cellular processes and membrane integrity.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. A study indicated that azo compounds can induce apoptosis in cancer cells by activating caspase pathways. The presence of the diethylamino group may enhance its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell death.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in similar compounds.
- Reactive Oxygen Species (ROS) Generation : Some azo compounds are known to generate ROS, contributing to oxidative stress and subsequent cellular damage.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of similar azo compounds, it was found that they exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity.
Study 2: Cytotoxicity in Cancer Cells
A study investigating the cytotoxic effects of azo compounds on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, suggesting significant potential for further development as an anticancer agent.
Study 3: Mechanistic Insights
Research into the mechanism of action revealed that treatment with the compound led to increased levels of ROS and activation of caspases in treated cells, confirming its role in inducing apoptosis through oxidative stress pathways.
Q & A
Q. Q1: What are the key synthetic routes for preparing N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential diazo coupling, nucleophilic substitution, and acetylation steps. For example:
Diazenyl group formation : Azo coupling between a nitrothiophene derivative and an aniline precursor under acidic conditions (e.g., HCl, 0–5°C) .
Diethylamino introduction : Alkylation using diethyl sulfate or reductive amination with sodium borohydride .
Acetamide formation : Reaction with acetyl chloride in anhydrous dichloromethane (DCM) at room temperature .
Critical factors :
- pH control during diazo coupling prevents premature decomposition of intermediates.
- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation.
- Temperature optimization (e.g., −10°C for nitro group stabilization) improves purity .
Q. Q2: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and diethylamino groups (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) .
- ¹³C NMR : Confirms acetamide carbonyl (δ ~170 ppm) and nitro group carbons (δ ~150 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. Q3: How does the compound’s redox-active azo group influence its biological interactions, and what experimental models validate these mechanisms?
Methodological Answer: The azo group undergoes enzymatic reduction in vivo, releasing aromatic amines that may intercalate DNA or inhibit enzymes. Key studies include:
- In vitro reductase assays : Use liver microsomes or purified NADPH-cytochrome P450 reductase to monitor azo bond cleavage via UV-Vis spectroscopy (λ shift from 450 nm to 310 nm) .
- DNA binding studies : Fluorescence quenching assays with ethidium bromide-intercalated DNA show dose-dependent binding (Kd ~10⁻⁶ M) .
- Contradictions : Some studies report mutagenicity (Ames test positive ), while others note antitumor activity (IC₅₀ = 2.5 µM in HeLa cells). Resolve via metabolite profiling (LC-MS/MS) to distinguish reactive intermediates .
Q. Q4: What structural modifications enhance the compound’s stability under physiological pH, and how are these optimized computationally?
Methodological Answer:
- Modifications :
- Nitro group substitution : Replace 3,5-dinitro with electron-withdrawing groups (e.g., trifluoromethyl) to reduce hydrolysis .
- Thiophene ring fluorination : Improves metabolic stability (t₁/₂ increased from 2.1 h to 5.8 h in rat plasma) .
- Computational modeling :
- DFT calculations : Predict redox potentials (B3LYP/6-31G* level) to identify labile bonds .
- MD simulations : Assess solvation effects on nitro group reactivity in PBS buffer (pH 7.4) .
Q. Q5: How do contradictory reports on its antimicrobial vs. cytotoxic activity align with structure-activity relationships (SAR)?
Methodological Answer:
- SAR trends :
- Antimicrobial activity : Correlates with nitro group position (3,5-dinitro > 4-nitro) and thiophene ring planarity (MIC = 8 µg/mL for S. aureus) .
- Cytotoxicity : Linked to azo bond lability and amine metabolite generation (e.g., LD₅₀ = 50 mg/kg in mice) .
- Resolution strategies :
- Dose-response profiling : Compare IC₅₀ (cytotoxicity) and MIC (antimicrobial) values across cell lines.
- Metabolite exclusion assays : Use CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
Table 1: Comparative Bioactivity of Structural Analogues
| Compound Modification | Bioactivity (IC₅₀/MIC) | Key Reference |
|---|---|---|
| 3,5-Dinitrothiophene derivative | IC₅₀ = 2.5 µM (HeLa) | |
| 4-Nitrothiophene analogue | MIC = 16 µg/mL (E. coli) | |
| Trifluoromethyl-substituted | t₁/₂ = 5.8 h (plasma stability) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
